5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Overview
Description
5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a synthetic organic compound that features a unique combination of functional groups, including a difluorophenyl ring, a hydroxy group, a triazole ring, and a cyclohexenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various targets in cancer cells, but the specific target for this compound needs further investigation.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to have cytotoxic activities against various human cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one at different dosages in animal models have not been reported . Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multiple steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Triazole Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Cycloaddition: The triazole ring can participate in various cycloaddition reactions, expanding the compound’s chemical versatility.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Cycloaddition: Copper(I) catalysts are often employed in Huisgen cycloaddition reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Cycloaddition: Formation of additional heterocyclic structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of many compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one: Similar structure but with different fluorine substitution pattern.
5-(2,5-Dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one: Chlorine atoms instead of fluorine.
5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,3-triazol-1-yl)-2-cyclohexen-1-one: Different triazole isomer.
Uniqueness
The unique combination of the difluorophenyl group and the 1,2,4-triazole ring in 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one provides distinct chemical and biological properties. The specific substitution pattern of the difluorophenyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-8-1-2-12(16)10(3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,5-7,11,14,21H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSLURICQRQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326762 | |
Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860611-41-2 | |
Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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